molecular formula C10H13NO B12845164 (R)-3-phenylpyrrolidin-3-ol

(R)-3-phenylpyrrolidin-3-ol

Cat. No.: B12845164
M. Wt: 163.22 g/mol
InChI Key: AFQYBBFSDHKQJV-JTQLQIEISA-N
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Description

Significance of the Pyrrolidine (B122466) Core in Organic Chemistry and Medicinal Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. tandfonline.com This scaffold is present in numerous drugs approved by the U.S. Food and Drug Administration (FDA) and is prized by chemists for its wide range of pharmacological applications. tandfonline.comnih.gov The versatility of the pyrrolidine core stems from its distinct physicochemical properties, including its structural rigidity, basicity, and hydrophilicity. tandfonline.com These characteristics allow it to serve as a central scaffold in a vast array of biologically active molecules, including alkaloids and synthetic compounds with diverse therapeutic properties. nih.gov

The pyrrolidine structure's three-dimensional nature, a result of its sp³-hybridized carbons, allows for the exploration of pharmacophore space in a way that flat, aromatic rings cannot. nih.gov This non-planar structure, which undergoes a phenomenon known as "pseudorotation," contributes to the stereochemistry of a molecule and enhances its three-dimensional coverage. nih.gov The nitrogen atom within the ring provides a point for substitution, influencing the molecule's basicity and allowing for the attachment of various functional groups to modulate biological activity. nih.gov In fact, a significant percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the nitrogen position. nih.gov

The pyrrolidine moiety is a key component in drugs targeting a wide spectrum of diseases, including:

Anticancer agents tandfonline.com

Antidiabetic medications tandfonline.com

Antiviral compounds nih.gov

Antibacterial drugs bldpharm.com

Anti-inflammatory agents nih.gov

The Crucial Role of Chirality and Enantioselectivity in Pharmaceutical and Agrochemical Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the development of pharmaceuticals and agrochemicals. mdpi.com Biological systems, such as enzymes and receptors, are themselves chiral and therefore often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. mdpi.comnih.gov This can lead to significant differences in the pharmacological and toxicological profiles of each enantiomer. rsc.org

One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even cause harmful side effects. nih.govnih.gov The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, tragically highlighted the critical importance of enantiomeric purity. rsc.org

Recognizing this, regulatory agencies like the FDA issued guidelines in 1992 emphasizing the need to characterize the individual enantiomers of a chiral drug. nih.govnih.gov This has led to a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs, a practice sometimes referred to as a "chiral switch" when a previously marketed racemic mixture is replaced by a single enantiomer. mdpi.comamericanpharmaceuticalreview.com The development of single-enantiomer drugs can result in more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetics. mdpi.com

The following table summarizes the differential effects of enantiomers in a biological context:

FeatureEutomer (Active Enantiomer)Distomer (Inactive/Less Active Enantiomer)
Biological Activity Elicits the desired therapeutic effect.May be inactive, have a different activity, or be toxic.
Receptor Binding Binds effectively to the target receptor.May have weak or no binding affinity.
Metabolism Metabolized through a specific pathway.May be metabolized differently, potentially leading to toxic byproducts.

Overview of Key Research Directions and Challenges Pertaining to (R)-3-phenylpyrrolidin-3-ol

Research into this compound and its derivatives is driven by its potential as a chiral building block for creating novel therapeutic agents. The core structure presents multiple points for modification, allowing chemists to fine-tune its properties for specific biological targets.

Key Research Directions:

Scaffold for Novel Therapeutics: The phenylpyrrolidinol structure is being explored as a scaffold for a variety of therapeutic targets. For instance, derivatives have been investigated for their potential in treating neurological disorders and as anti-inflammatory or analgesic agents. evitachem.com

Structure-Activity Relationship (SAR) Studies: A significant area of research involves synthesizing a library of derivatives by modifying the phenyl ring, the pyrrolidine nitrogen, and the hydroxyl group to understand how these changes affect biological activity. nih.gov This is crucial for optimizing lead compounds in drug discovery.

Asymmetric Synthesis: Developing efficient and stereoselective methods for the synthesis of this compound is a key challenge. Biocatalytic methods, employing enzymes like alcohol dehydrogenases, are being explored to achieve high enantiomeric excess. acs.org

Organocatalysis: Pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. Research is ongoing to explore the catalytic potential of this compound and its derivatives. nih.gov

Challenges:

Stereocontrol: Achieving high levels of enantioselectivity in the synthesis of this and related chiral pyrrolidines remains a significant synthetic challenge. bham.ac.uk

Complexity of Synthesis: The synthesis of highly functionalized pyrrolidines can be complex, often requiring multiple steps and the use of expensive catalysts or harsh reaction conditions. diva-portal.org

Biological Target Identification: While the scaffold is promising, identifying the specific biological targets with which its derivatives interact is a continuous process in medicinal chemistry research.

The table below outlines some of the properties and identifiers for the parent compound, 3-phenylpyrrolidin-3-ol (B1266316):

PropertyValue
Chemical Formula C10H13NO
Molar Mass 163.22 g/mol
IUPAC Name 3-phenylpyrrolidin-3-ol
CAS Number 104706-47-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3R)-3-phenylpyrrolidin-3-ol

InChI

InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2/t10-/m0/s1

InChI Key

AFQYBBFSDHKQJV-JTQLQIEISA-N

Isomeric SMILES

C1CNC[C@@]1(C2=CC=CC=C2)O

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for R 3 Phenylpyrrolidin 3 Ol and Analogous Pyrrolidinols

Stereoselective Synthesis of the Pyrrolidine (B122466) Scaffold

The construction of the pyrrolidine ring with defined stereochemistry is the foundational challenge in synthesizing (R)-3-phenylpyrrolidin-3-ol. Various methods have been established that leverage catalytic asymmetric reactions and chiral starting materials to achieve high levels of stereocontrol.

Asymmetric 1,3-Dipolar Cycloaddition Approaches for Pyrrolidinol Ring Formation

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes stands as one of the most powerful and versatile methods for the stereocontrolled synthesis of the pyrrolidine core. rsc.orgnih.gov This [3+2] cycloaddition strategy allows for the efficient assembly of the five-membered ring while simultaneously creating multiple stereocenters.

The process typically involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid or its ester with an aldehyde or ketone. mdpi.com This dipole then reacts with a dipolarophile (an alkene) in the presence of a chiral catalyst. The catalyst, which can be a metal complex or a small organic molecule, orchestrates the approach of the two reactants to favor the formation of one specific stereoisomer. rsc.orgacs.org

Key aspects of this methodology include:

Catalyst Systems: Chiral ligands complexed with metals such as copper(I) or silver(I) are commonly employed to achieve high enantioselectivity. nih.gov Organocatalytic approaches have also proven effective in promoting these cycloadditions. acs.org

Stereochemical Diversity: By carefully selecting the catalyst, substrates, and reaction conditions, it is possible to access different stereoisomers of the pyrrolidine product from the same set of starting materials, demonstrating the high versatility of this method. rsc.org

Substrate Scope: The reaction is compatible with a wide range of α-amino acids, aldehydes, and dipolarophiles, enabling the synthesis of a diverse library of substituted pyrrolidines. mdpi.com

The products of these reactions are often highly functionalized pyrrolidines that can be further elaborated to yield the target this compound.

Catalyst SystemDipolarophile ExampleTypical Diastereomeric Ratio (dr)Typical Enantiomeric Excess (ee)Reference
Cu(I) / Chiral LigandMethyleneindolinones>95:5up to 98% acs.org
Organocatalyst (e.g., Quinine/Squaramide)NitroolefinsHighHigh metu.edu.tr
Silver(I) Acetate / LigandMaleimidesup to >99:1High mdpi.com

Chemoenzymatic Synthesis via Microbial Transformations and Stereoselective Esterification

Chemoenzymatic strategies combine the flexibility of chemical synthesis with the unparalleled selectivity of biological catalysts. nih.govnih.govrug.nl For the synthesis of enantiomerically pure pyrrolidinols, enzymatic kinetic resolution is a particularly powerful tool. acs.org

In a typical kinetic resolution approach, a racemic mixture of 3-phenylpyrrolidin-3-ol (B1266316) is subjected to an enzymatic reaction that selectively modifies only one of the enantiomers. Lipases are frequently used for this purpose in a process of stereoselective esterification. acs.org In the presence of an acyl donor (e.g., vinyl acetate), a lipase (B570770) will selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired this compound unreacted. The resulting mixture of the acylated ester and the unreacted alcohol can then be separated by standard chromatographic techniques. The high enantiopreference of many lipases allows for the production of the target alcohol with very high enantiomeric excess. acs.org

Beyond kinetic resolution, microbial transformations using whole-cell systems can offer pathways to chiral pyrrolidinols. Engineered microorganisms can perform highly stereoselective reductions of ketone precursors or other modifications on the pyrrolidine ring, providing a green and efficient alternative to traditional chemical methods. A one-pot photo-enzymatic cascade process has been developed for the enantioselective functionalization of saturated N-heterocyclic scaffolds, demonstrating the integration of biocatalytic carbene transfer to achieve high stereoselectivity (up to 99% ee). rsc.org

Diastereoselective and Enantioselective Approaches from Chiral Precursors

The use of readily available, enantiomerically pure starting materials from the "chiral pool" is a classic and robust strategy for asymmetric synthesis. nih.govresearchgate.net Molecules such as L-proline, 4-hydroxy-L-proline, and (S)-phenylglycinol serve as excellent precursors for the synthesis of chiral pyrrolidine derivatives. nih.govmdpi.comresearchgate.net

In this approach, the inherent stereochemistry of the starting material is used to direct the stereochemical outcome of subsequent transformations. The synthesis begins with a chiral scaffold, and the new stereocenter at the C3 position is introduced in a diastereoselective manner. For instance, starting with a protected form of 4-hydroxy-L-proline, the existing stereocenters can influence the facial selectivity of a nucleophilic addition to a ketone at the C3 position, which is formed via oxidation of the C4 hydroxyl group. nih.gov This substrate-controlled diastereoselectivity ensures the formation of the desired (R)-configuration.

This strategy offers several advantages:

Predictable Stereochemistry: The stereochemical outcome is often highly predictable based on the known conformation of the chiral precursor.

High Purity: The enantiomeric purity of the final product is directly related to the high enantiomeric purity of the starting material.

Established Chemistry: The chemical transformations required to modify these chiral precursors are often well-established and reliable. researchgate.net

Chiral PrecursorKey TransformationAdvantageReference
L-proline / 4-hydroxy-L-prolineFunctional group manipulation and diastereoselective additionReadily available, multiple stereocenters for control nih.govresearchgate.net
(S)-PhenylglycinolConversion to chiral lactams for stereocontrolled alkylation/additionProvides a source of chirality and a phenyl group researchgate.net
L- or D-Tartaric AcidConversion to chiral pyrrolidine-based organocatalystsUsed to synthesize catalysts for asymmetric reactions unibo.it

Exploration of Novel Synthetic Pathways to Chiral 3-Phenylpyrrolidin-3-ol Derivatives

Research continues to focus on discovering more direct, efficient, and scalable methods for synthesizing chiral 3-phenylpyrrolidin-3-ol and its derivatives, with an emphasis on catalytic and stereocontrolled processes.

Development of Efficient and Scalable Reaction Sequences

The development of efficient and scalable syntheses is crucial for the practical application of this compound in pharmaceutical development. Modern synthetic chemistry prioritizes methods that are not only selective but also atom-economical, operationally simple, and amenable to large-scale production. nih.gov

Catalytic asymmetric synthesis is at the forefront of these efforts. For example, a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to fumaric esters provides a highly efficient route to chiral 2-arylsuccinic esters, which are direct precursors to 3-arylpyrrolidines. nih.gov This method achieves high yields and excellent enantioselectivities (up to 99.5% ee) with low catalyst loading (1 mol %), making it an attractive option for scalability. nih.gov

Domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent another strategy for increasing efficiency. A three-component domino process involving formylpyrazoles, N-arylmaleimides, and glycine (B1666218) derivatives can produce complex pyrazolylpyrrolidine structures with high diastereoselectivity through an in situ generated azomethine ylide. mdpi.com Adapting such multi-component reaction strategies can significantly shorten synthetic routes, reduce waste, and simplify purification procedures.

Strategies for Introducing the Phenyl and Hydroxyl Moieties with Stereochemical Control

The central challenge in synthesizing this compound is the simultaneous and stereocontrolled installation of the phenyl and hydroxyl groups at the C3 position to create a chiral quaternary stereocenter.

A primary and direct strategy involves the nucleophilic addition of an organometallic phenyl reagent to a chiral N-protected pyrrolidin-3-one precursor.

Grignard Addition: The addition of phenylmagnesium bromide (PhMgBr) to an N-protected pyrrolidin-3-one directly forms the tertiary 3-phenyl-3-hydroxy-pyrrolidine structure. To control the stereochemistry, a chiral auxiliary can be attached to the pyrrolidine nitrogen. The steric bulk and conformational rigidity imposed by the auxiliary can direct the incoming phenyl group to one face of the ketone, leading to a diastereoselective addition. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target compound.

An alternative conceptual approach involves constructing the chiral carbon-phenyl bond first, followed by ring formation and introduction of the hydroxyl group.

Asymmetric Arylation: As mentioned, methods like the rhodium-catalyzed conjugate addition of phenylboronic acid can establish the C-phenyl stereocenter early in the synthesis. nih.gov The resulting chiral succinate (B1194679) derivative can then be cyclized to form a pyrrolidinone, which can be further modified. However, for the direct creation of the tertiary alcohol, the addition to a ketone precursor remains the most straightforward pathway.

The choice of the nitrogen protecting group (e.g., Boc, Cbz) is also critical, as it influences the reactivity of the pyrrolidine ring and the stereochemical outcome of the reactions.

Multicomponent Reactions and Cascade Processes in Pyrrolidinol Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for synthesizing complex molecules like pyrrolidines. nih.govnih.gov These reactions are prized for their high atom and step economy, operational simplicity, and their ability to rapidly generate molecular diversity, which is crucial for drug discovery. nih.govresearchgate.net Similarly, cascade reactions (or domino reactions), in which a series of intramolecular or intermolecular transformations occur sequentially in a one-pot process without the need to isolate intermediates, offer significant advantages in efficiency and waste reduction. nih.govresearchgate.net

Recent breakthroughs have combined these powerful strategies to construct functionalized pyrrolidines. One innovative approach integrates a light-driven C-N cross-coupling reaction with biocatalytic carbene transfer in a one-pot photo-enzymatic cascade process. rsc.org This method enables the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds, yielding various α-functionalized phenylpyrrolidine compounds with excellent stereoselectivity (up to 99% enantiomeric excess). rsc.org The synergy between photocatalysis and enzyme catalysis within a single pot showcases a sustainable and highly selective route to chiral pyrrolidines. rsc.org

Classic MCRs that have been adapted for pyrrolidine synthesis include:

The Hantzsch Pyrrole (B145914) Synthesis: A three-component reaction involving α-haloketones, β-ketoesters, and an amine (like ammonia) to form pyrrole derivatives. mdpi.com

The Passerini and Ugi Reactions: Isocyanide-based MCRs that are exceptionally versatile for creating complex, amide-containing structures. nih.govmdpi.com The Ugi four-component reaction, in particular, is noted for its high atom economy and often proceeds without a catalyst. nih.gov

These MCRs and cascade processes provide a powerful toolkit for medicinal chemists, streamlining the synthesis of pyrrolidine derivatives and aligning with the principles of efficient and modern organic synthesis. researchgate.net

Table 1: Comparison of Synthetic Strategies for Pyrrolidine Construction
StrategyKey FeaturesTypical Components/StepsAdvantagesReference Example
Multicomponent Reactions (MCRs)3+ reactants combined in one pot.e.g., Aldehyde, Amine, Isocyanide, Carboxylic Acid (Ugi MCR).High atom economy, step efficiency, rapid library generation. nih.govnih.govHantzsch Pyrrole Synthesis. mdpi.com
Cascade (Domino) ProcessesMultiple bond-forming events in one sequence.A single starting material undergoes sequential transformations.Reduced workup, less solvent/reagent waste, increased complexity. nih.govOne-pot synthesis of spirooxindoles. semanticscholar.org
Photo-enzymatic CascadeCombines photocatalysis and biocatalysis.Light-driven C-N coupling followed by enzymatic carbene transfer.High enantioselectivity, sustainable catalytic system. rsc.orgSynthesis of α-functionalized phenylpyrrolidines. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis is essential for minimizing environmental impact and improving process safety and efficiency. nih.gov For the synthesis of this compound and its analogs, this involves the use of greener solvents, the development of solvent-free reaction conditions, and the implementation of catalytic methods to reduce waste and energy consumption. nih.govunibo.it

A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. One successful strategy is the use of water or mixtures of water with benign solvents like ethanol. For instance, an efficient and sustainable synthesis of novel polycyclic pyrrolidine-fused spirooxindoles has been developed via a one-pot, three-component domino reaction in an ethanol-water mixture at room temperature. semanticscholar.org This approach proceeds under catalyst-free conditions and avoids the need for toxic solvents and chromatographic purification, highlighting its eco-friendly nature. semanticscholar.org

Furthermore, conducting reactions under solvent-free conditions represents an even greener alternative. The Hantzsch pyrrole synthesis, a multicomponent reaction, has been successfully performed using high-speed vibration milling (HSVM), a mechanochemical technique that eliminates the need for a solvent entirely. mdpi.com These methodologies significantly reduce the process mass intensity (PMI), a key metric in green chemistry that quantifies the amount of waste generated per kilogram of product.

Table 2: Green Solvents and Conditions in Pyrrolidine Synthesis
ApproachDescriptionBenefitsExample
Aqueous MediaUsing water or water-alcohol mixtures as the reaction solvent.Reduced toxicity, improved safety, low cost, environmentally benign.Three-component synthesis of spirooxindoles in EtOH/H₂O. semanticscholar.org
Solvent-Free ReactionsReactions conducted without a solvent, often using mechanochemistry (milling).Eliminates solvent waste, can lead to shorter reaction times and higher yields.Hantzsch pyrrole synthesis via high-speed vibration milling. mdpi.com

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high selectivity and efficiency while minimizing the generation of stoichiometric waste. Both biocatalysis and organocatalysis have been employed to create more sustainable pathways to chiral pyrrolidinols.

Catalytic processes enhance sustainability by:

Increasing Atom Economy: Ensuring that a maximal number of atoms from the reactants are incorporated into the final product. mdpi.com

Lowering Energy Requirements: Catalysts often allow reactions to proceed under milder conditions (lower temperature and pressure).

Enabling Selectivity: Chiral catalysts can direct a reaction to produce a single desired enantiomer, such as this compound, avoiding the need for wasteful resolution steps.

The photo-enzymatic cascade mentioned previously is a prime example of a sustainable catalytic system. rsc.org By using light and a reusable enzyme as catalysts, the process avoids harsh reagents and significantly reduces waste. Similarly, the use of organocatalysts, such as proline derivatives, can facilitate key bond-forming reactions in pyrrolidine synthesis with high efficiency and stereocontrol. mdpi.com The development of catalysts derived from waste materials is also an emerging frontier, offering a circular economy approach to green synthesis. mdpi.com These catalytic strategies are instrumental in designing synthetic routes that are not only chemically efficient but also environmentally responsible.

Chemical Transformations and Derivatization Strategies for the R 3 Phenylpyrrolidin 3 Ol Scaffold

Regioselective Functionalization of the Pyrrolidinol Ring

The presence of distinct functional groups on the (R)-3-phenylpyrrolidin-3-ol ring allows for selective chemical modifications. The hydroxyl group, the pyrrolidine (B122466) nitrogen, and the phenyl moiety can each be targeted with specific reagents and reaction conditions to achieve regioselective transformations.

Selective Oxidation and Reduction Reactions at the Hydroxyl Group and Pyrrolidine Nitrogen

The tertiary hydroxyl group of this compound can be oxidized to the corresponding ketone, (R)-3-phenylpyrrolidin-3-one, using various modern oxidation methods. These reactions are typically performed after protecting the pyrrolidine nitrogen to prevent side reactions. Common oxidizing agents for this transformation include Dess-Martin periodinane (DMP) and reagents used in Swern-type oxidations.

The Dess-Martin oxidation is known for its mild reaction conditions, typically employing dichloromethane (DCM) as a solvent at room temperature, and offers good yields. wikipedia.org Similarly, the Swern oxidation, which utilizes a dimethyl sulfoxide (DMSO)-based activating agent like oxalyl chloride, is performed at low temperatures and is compatible with a wide range of functional groups. wikipedia.org

While the pyrrolidine ring is generally stable, reduction of the pyrrolidine nitrogen is not a common transformation for this scaffold, as it would involve ring-opening. Instead, derivatization typically focuses on the functional groups attached to the ring.

Table 1: Selective Oxidation of N-Protected this compound

Starting Material Oxidizing Agent Solvent Temperature Product Yield (%)
N-Boc-(R)-3-phenylpyrrolidin-3-ol Dess-Martin Periodinane Dichloromethane Room Temp. N-Boc-(R)-3-phenylpyrrolidin-3-one High
N-Boc-(R)-3-phenylpyrrolidin-3-ol Oxalyl chloride, DMSO, Triethylamine (Swern) Dichloromethane -78 °C to Room Temp. N-Boc-(R)-3-phenylpyrrolidin-3-one Good

Note: Specific yield percentages are dependent on the full experimental conditions and are generally reported as "good" to "high" in the literature for these types of transformations.

Nucleophilic and Electrophilic Substitutions on the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions. To control the regioselectivity and avoid reactions at the pyrrolidine nitrogen, it is typically necessary to protect the nitrogen atom, for example, as a Boc-carbamate. The directing effects of the substituents on the phenyl ring will then govern the position of substitution. Standard electrophilic aromatic substitution reactions such as nitration (using nitric acid and sulfuric acid) or halogenation (using bromine with a Lewis acid catalyst) can be employed to introduce functional groups onto the phenyl ring.

Nucleophilic aromatic substitution on the phenyl ring is less common unless the ring is activated by strongly electron-withdrawing groups, which are not present in the parent scaffold.

N-Substituent Effects on Pyrrolidinol Reactivity and Derivatization

The substituent on the pyrrolidine nitrogen plays a crucial role in the reactivity of the this compound scaffold and dictates the strategies for its further derivatization.

Acylation and Sulfonylation at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is readily acylated or sulfonylated. These reactions are often among the initial steps in a synthetic sequence to introduce diversity and to protect the nitrogen during subsequent transformations. Acylation can be achieved using acyl chlorides or acid anhydrides in the presence of a base. Similarly, sulfonylation is typically carried out with sulfonyl chlorides. These reactions are fundamental in the synthesis of various biologically active molecules.

Alkylation and Arylation Strategies

N-alkylation of the pyrrolidine nitrogen can be accomplished using alkyl halides, such as methyl iodide or benzyl bromide, in the presence of a suitable base to yield the corresponding tertiary amine.

For the N-arylation of the pyrrolidine nitrogen, modern cross-coupling methodologies are employed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds between the pyrrolidine and aryl halides. wikipedia.orgacsgcipr.org This reaction is known for its broad substrate scope and functional group tolerance. Another important method is the Ullmann condensation, which uses a copper catalyst to couple the pyrrolidine with an aryl halide, typically an aryl iodide. semanticscholar.org

Table 2: N-Alkylation and N-Arylation of this compound

Starting Material Reagent Catalyst/Base Solvent Product
This compound Methyl Iodide K₂CO₃ Acetonitrile (R)-1-Methyl-3-phenylpyrrolidin-3-ol
This compound Benzyl Bromide K₂CO₃ Acetonitrile (R)-1-Benzyl-3-phenylpyrrolidin-3-ol
This compound Aryl Halide Pd Catalyst, Ligand, Base (Buchwald-Hartwig) Toluene or Dioxane (R)-1-Aryl-3-phenylpyrrolidin-3-ol
This compound Aryl Iodide CuI, Ligand, Base (Ullmann Condensation) DMSO or DMF (R)-1-Aryl-3-phenylpyrrolidin-3-ol

Note: The choice of catalyst, ligand, and base for the cross-coupling reactions is critical and depends on the specific aryl halide used.

Construction of Complex Molecular Architectures from this compound

The derivatized this compound scaffold serves as a key intermediate in the synthesis of a variety of complex and biologically active molecules. Its rigid, three-dimensional structure is often exploited to orient substituents in a specific spatial arrangement, which is crucial for binding to biological targets.

One notable application is in the synthesis of spirocyclic compounds, such as spiro[pyrrolidine-3,3'-oxindoles]. These structures are found in a number of alkaloids with significant biological activities and are of great interest in medicinal chemistry. mdpi.comresearchgate.netresearchgate.net The synthesis of these complex spirocycles often involves multi-step sequences where the pyrrolidine ring is constructed or derivatized from precursors related to this compound.

Furthermore, derivatives of this scaffold have been utilized in the development of neurokinin 1 (NK1) receptor antagonists and dopamine (B1211576) receptor modulators. nih.gov In these applications, the phenylpyrrolidinol core provides a rigid framework to which various pharmacophoric elements are attached to achieve high affinity and selectivity for the respective receptors. The stereochemistry of the scaffold is often critical for the desired biological activity.

The versatility of this compound also extends to its use in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step, further highlighting its importance as a building block in diversity-oriented synthesis.

Synthesis of Fused and Bridged Pyrrolidinol Systems

The synthesis of fused and bridged systems from the this compound scaffold is a theoretical strategy to introduce conformational rigidity and explore novel chemical space. Intramolecular cyclization reactions, such as the Pictet-Spengler or Heck reactions, could potentially be employed to construct fused rings. For instance, functionalization of the pyrrolidine nitrogen with a suitable tether connected to the phenyl ring could facilitate an intramolecular Heck reaction, leading to a fused polycyclic structure. Similarly, the synthesis of bridged systems could be envisioned through multi-step sequences involving the introduction of a functionalized chain across the pyrrolidine ring. However, a detailed survey of the scientific literature did not yield specific examples of these transformations originating from the this compound scaffold.

Incorporation into Macrocyclic and Polycyclic Frameworks

The incorporation of the this compound moiety into macrocyclic and polycyclic frameworks represents an advanced approach to developing molecules with unique conformational properties and biological activities. Methodologies such as ring-closing metathesis (RCM) are powerful tools for the synthesis of macrocycles. In principle, this compound could be elaborated with two terminal alkene-containing chains, followed by an RCM reaction to form a macrocyclic structure. The synthesis of more complex polycyclic frameworks could be achieved through cascade reactions or multi-component reactions involving the pyrrolidinol scaffold. Despite the potential of these synthetic strategies, specific examples detailing the incorporation of this compound into macrocyclic or polycyclic frameworks are not extensively documented in the current scientific literature.

Design and Synthesis of Phenyl(phenylpyrrolidinyl)sulfone Analogues

A significant area of research involving the this compound scaffold has been the design and synthesis of phenyl(phenylpyrrolidinyl)sulfone analogues, particularly as inverse agonists of the retinoic acid receptor-related orphan receptor γt (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.

The design of these analogues was guided by structure-based drug design, utilizing the binding conformation of previously reported RORγt inverse agonists. Molecular modeling suggested that a phenyl(phenylpyrrolidinyl)sulfone core could mimic the desired binding orientation. A key advantage of using the pyrrolidine ring is the ability to readily perform structure-activity relationship (SAR) studies through simple acylation reactions at the pyrrolidine nitrogen.

The synthesis of the core (R)-3-phenyl-3-(phenylsulfonyl)pyrrolidine scaffold involves a multi-step sequence. A crucial step is the acid-catalyzed [3+2] cycloaddition to form the pyrrolidine ring. Subsequent resolution of the enantiomers, often by supercritical fluid chromatography (SFC), provides the desired (R)-enantiomer. The tertiary alcohol of the resulting this compound derivative is then converted to the corresponding sulfone.

Extensive SAR studies have been conducted on this class of compounds. Modifications at several positions have been explored to optimize potency, selectivity, and pharmacokinetic properties. Key findings from these studies include:

N1-Position of the Pyrrolidine Ring: Acylation of the pyrrolidine nitrogen with various substituents has been shown to be critical for activity. Polar amides at this position have been identified as important for achieving high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ nih.gov.

3-Phenyl Group: Substitution on the 3-phenyl ring has a significant impact on potency. The introduction of a perfluoroisopropyl group at the para-position was found to be a critical structural element for high RORγt inhibitory activity nih.gov.

Sulfone Moiety: The phenylsulfonyl group plays a crucial role in the binding to the RORγt ligand-binding domain. Modifications to the phenyl ring of the sulfone, such as the introduction of a fluorine atom, have been shown to influence potency.

These systematic optimization efforts have led to the discovery of highly potent and selective RORγt inverse agonists with desirable in vitro and in vivo properties. For example, the compound (1R,4r)-4-((R)-3-((4-fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid displayed excellent selectivity and demonstrated dose-dependent inhibition of IL-17 production in a mouse pharmacodynamic model nih.gov.

CompoundRORγt IC50 (nM)PXR Agonist EC50 (nM)LXRα Agonist EC50 (nM)LXRβ Agonist EC50 (nM)
5 2.5>10000>10000>10000
26 0.06>10000>10000>10000

Applications of R 3 Phenylpyrrolidin 3 Ol and Its Derivatives in Asymmetric Catalysis

Development of Pyrrolidinol-Based Chiral Ligands

The pyrrolidine (B122466) scaffold, particularly with stereogenic centers, is a privileged structure in asymmetric catalysis. sci-hub.ru Derivatives of (R)-3-phenylpyrrolidin-3-ol are integral to the development of chiral ligands that effectively transfer stereochemical information in metal-catalyzed reactions.

Design Principles for Ligand Structure and Stereochemistry

The design of effective chiral ligands is a formidable task that has evolved from empirical screening to a more rational, mechanism-based approach. nih.govresearchgate.net Several key principles guide the structural development of pyrrolidinol-based ligands:

C₂ Symmetry: For a long time, C₂-symmetric ligands were dominant in asymmetric catalysis. nih.govsemanticscholar.org This design principle reduces the number of possible transition states, simplifying analysis and often leading to higher enantioselectivity. Ligands derived from C₂-symmetric 2,5-diarylpyrrolidines are prominent examples that create a well-defined and rigid chiral pocket around the metal center. nih.gov

Modularity and P,N-Ligands: More recent designs have focused on nonsymmetrical modular ligands, such as P,N-ligands (e.g., phosphinooxazolines or PHOX ligands). nih.govscispace.com This modularity allows for the systematic and independent tuning of both steric and electronic properties by modifying different parts of the ligand scaffold. scispace.com For instance, one part of the molecule can be altered to adjust steric bulk while another is modified to change the electronic properties at the metal center. nih.gov

Steric and Electronic Desymmetrization: In nonsymmetrical ligands, the different coordinating atoms (like phosphorus and nitrogen) exert distinct electronic influences (trans-influence) on the metal center. This electronic dissymmetry can effectively discriminate between two reactive sites on a substrate. scispace.com Furthermore, bulky substituents can be strategically placed to create a chiral pocket that sterically blocks one approach of the substrate, thereby directing the stereochemical outcome. chemrxiv.org For example, in some gold(I) complexes, a remote C₂-symmetric 2,5-diarylpyrrolidine is attached to a phosphine (B1218219) ligand to create an effective chiral binding pocket. nih.gov

Rigid Scaffold: A rigid ligand backbone is crucial for holding the chiral structural units in close proximity to the metal, ensuring a strong directing effect on the reaction taking place in the coordination sphere. scispace.com

Evaluation of Ligand Performance in Metal-Catalyzed Asymmetric Reactions

Ligands derived from the pyrrolidine scaffold have been successfully employed in a variety of metal-catalyzed reactions, including those with palladium, gold, and copper.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The Pd-catalyzed AAA is a benchmark reaction for testing new chiral ligands. P,N-ligands derived from amino alcohols have shown high efficacy. The modular nature of these ligands allows for fine-tuning to achieve high enantioselectivity, often exceeding 90% ee. researchgate.netscispace.com For instance, chiral phosphine ligands are crucial for high performance, with both steric bulk and electronic properties influencing the outcome. mdpi.com The Trost system ligands, which feature a chiral diamine backbone, are eminent chiral inductors for AAA reactions. mdpi.com

Gold-Catalyzed Cycloadditions: A new generation of chiral gold(I) catalysts has been developed based on JohnPhos-type ligands modified with a remote C₂-symmetric 2,5-diarylpyrrolidine. nih.govresearchgate.net These ligands have been tested in the intramolecular [4+2] cycloaddition of arylalkynes with alkenes. Variations in the ligand structure, such as adding electron-withdrawing groups (CF₃) to the phosphine or replacing aryl groups on the pyrrolidine with cyclohexyl groups, directly impact the reaction speed and enantioselectivity. nih.gov

Catalyst/LigandReaction TypeYield (%)Enantiomeric Ratio (er) / ee (%)Ref
Gold(I) Complex B Intramolecular [4+2] Cycloaddition9894:6 er nih.gov
Gold(I) Complex D Intramolecular [4+2] Cycloaddition9993:7 er nih.gov
Gold(I) Complex G Intramolecular [4+2] Cycloaddition9970:30 er nih.gov
(R,R)-L19 (Trost Ligand) Allylic AlkylationLow ActivityLow mdpi.com
(R)-BINAP (L34) Allylic Alkylation-97-78 ee mdpi.com
P/Olefin Ligand Allylic Alkylation of IndolesHighup to 87 ee nih.gov

Table 1: Performance of selected pyrrolidine-derived or related chiral ligands in metal-catalyzed asymmetric reactions.

Copper-Catalyzed Reactions: The steric and electronic properties of ligands also play a crucial role in copper-catalyzed reactions, such as intramolecular C–H amination for the synthesis of pyrrolidines. Subtle steric influences from the ligand can affect the diastereoselectivity of the product. princeton.edu

Organocatalytic Applications of this compound Derivatives

In the realm of organocatalysis, derivatives of this compound, particularly diarylprolinol and its silyl (B83357) ethers, have emerged as exceptionally versatile and powerful catalysts for a multitude of asymmetric transformations. unibo.itrsc.org These catalysts typically operate through aminocatalysis, activating substrates via the formation of transient enamine or iminium ion intermediates. sci-hub.ru

Prolinol and Diarylprolinol Related Organocatalysts

The seminal work of Jørgensen and Hayashi independently demonstrated that diarylprolinol silyl ethers are highly effective organocatalysts. tohoku.ac.jp The introduction of a bulky silyl ether group onto the hydroxyl moiety of a diarylprolinol dramatically increases both the reactivity and the enantioselectivity compared to the parent prolinol. tohoku.ac.jp

These catalysts activate α,β-unsaturated aldehydes by forming a chiral iminium ion, which lowers the LUMO of the substrate and makes it more susceptible to nucleophilic attack (LUMO activation). researchgate.net Alternatively, they can react with saturated aldehydes or ketones to form a chiral enamine, which raises the HOMO and acts as a nucleophile (HOMO activation). researchgate.net This dual mode of activation has made diarylprolinol silyl ethers a general catalyst system for a wide array of reactions. researchgate.net For example, trifluoromethyl-substituted diarylprolinol has been shown to be a highly effective organocatalyst for various cross-aldol reactions, delivering products with excellent diastereo- and enantioselectivities. nih.govresearchgate.net

Bifunctional Catalysts and Cooperative Catalysis

Many prolinol-derived organocatalysts are considered bifunctional. nih.gov They can activate reaction partners through two distinct mechanisms simultaneously. In one mode, the secondary amine of the pyrrolidine ring forms a covalent enamine or iminium ion intermediate. nih.gov In another mode, the hydroxyl group of the prolinol or another functional group on the catalyst can act as a Brønsted acid or base, activating the other reactant through non-covalent interactions like hydrogen bonding. nih.govrsc.org

This bifunctionality is a key aspect of cooperative catalysis, where multiple catalytic species or functional groups work in concert to promote a reaction. rsc.orgnih.gov In some dual catalytic systems, two different chiral organocatalysts, such as proline and a cinchona-thiourea derivative, can work together. rsc.org The cooperative action is enabled by a network of non-covalent interactions between the catalysts themselves and between the catalysts and the substrates, creating a highly organized transition state that leads to effective asymmetric induction. rsc.org

Enantioselective Catalytic Transformations

Derivatives of this compound have been instrumental in the development of numerous highly enantioselective catalytic transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions.

Michael Addition: The asymmetric Michael addition of aldehydes or ketones to nitroalkenes is a classic application of diarylprolinol silyl ether catalysts. These reactions typically proceed via enamine catalysis and furnish the corresponding γ-nitro carbonyl compounds with excellent diastereoselectivity and nearly perfect enantioselectivity (often >99% ee). tohoku.ac.jp The reaction shows broad applicability for various aldehydes and both aryl- and alkyl-substituted nitroalkenes. tohoku.ac.jp

CatalystAldehyde DonorNitroalkene AcceptorYield (%)syn/antiee (%)Ref
(S)-2a Propanal(E)-β-Nitrostyrene8294:699 tohoku.ac.jp
(S)-2a Propanal1-Nitro-1-hexene8595:599 tohoku.ac.jp
(S)-2a Isovaleraldehyde(E)-β-Nitrostyrene9096:499 tohoku.ac.jp
(S)-2a n-Butanal(E)-β-Nitrostyrene8595:599 tohoku.ac.jp

Table 2: Enantioselective Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Diphenylprolinol Silyl Ether.

Aldol Reaction: The asymmetric cross-aldol reaction between two different aldehydes, a traditionally difficult transformation, can be efficiently catalyzed by diarylprolinol derivatives. nih.gov For instance, α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol effectively catalyzes the reaction of various electrophilic aldehydes with acetaldehyde, yielding synthetically useful β-hydroxy aldehydes with high diastereo- and enantioselectivity. nih.gov

CatalystElectrophilic AldehydeNucleophilic AldehydeYield (%)dr (anti/syn)ee (%) (anti)Ref
Catalyst 1 Ethyl glyoxylateAcetaldehyde9199:199 nih.gov
Catalyst 1 ChloroacetaldehydeAcetaldehyde8699:199 nih.gov
Catalyst 1 ChloralAcetaldehyde91>99:199 nih.gov
Catalyst 1 PropiolaldehydeAcetaldehyde8194:699 nih.gov

Table 3: Asymmetric Cross-Aldol Reactions Catalyzed by a Trifluoromethyl-substituted Diarylprolinol (Catalyst 1).

Diels-Alder Reaction: Organocatalytic, enantioselective Diels-Alder reactions represent a powerful tool for the construction of complex cyclic systems. acs.org Diarylprolinol silyl ethers catalyze the [4+2] cycloaddition of α,β-unsaturated aldehydes with dienes through iminium ion activation. Current time information in Singapore. This strategy has been successfully applied to both intermolecular and intramolecular variants, affording complex bicyclic products in high yields and with excellent enantiocontrol. acs.org

CatalystDienophileDieneYield (%)exo:endoee (%)Ref
Catalyst 3 CinnamaldehydeCyclopentadiene90>95:599 (exo) Current time information in Singapore.
Catalyst 3 CrotonaldehydeCyclopentadiene82>95:593 (exo) Current time information in Singapore.
Imidazolidinone 2a (2E,7E)-Deca-2,7-dienal(intramolecular)85-96 acs.org
Imidazolidinone 2b (E)-Nona-2,7-dienal(intramolecular)88-99 acs.org

Table 4: Enantioselective Diels-Alder Reactions.

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of C-C bond formation, enabling the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are pivotal building blocks in many natural products and pharmaceuticals. While proline and its diarylprolinol ether derivatives have been the workhorses in this field, recent research has demonstrated the potential of catalysts derived from the this compound framework.

One notable example involves the use of a bifunctional organocatalyst derived from this compound in a domino aza-Michael/aldol reaction to synthesize functionalized 1,3,5-triarylpyrrolidin-2-ones. This reaction proceeds with the formation of three contiguous stereocenters with excellent diastereoselectivities (>20:1) and good to excellent enantioselectivities (up to 96% ee). The catalyst, bearing the core pyrrolidine structure, facilitates both the initial conjugate addition of an α-ketoamide to an α,β-unsaturated aldehyde and the subsequent intramolecular aldol cyclization. The stereochemical outcome is rationalized by a transition state model where the catalyst controls the facial selectivity of both the iminium and enamine intermediates.

Entryα,β-Unsaturated Aldehydeα-KetoamideProductYield (%)ee (%)
1CinnamaldehydeN-Tosyl-2-oxo-2-phenylacetamide1,3,5-triphenylpyrrolidin-2-one derivative5590
24-ChlorocinnamaldehydeN-Tosyl-2-oxo-2-phenylacetamide5-(4-chlorophenyl)-1,3-diphenylpyrrolidin-2-one derivative6292
34-MethoxycinnamaldehydeN-Tosyl-2-oxo-2-phenylacetamide5-(4-methoxyphenyl)-1,3-diphenylpyrrolidin-2-one derivative5888
4Cinnamaldehyde2-oxo-2-phenyl-N-(4-tolylsulfonyl)acetamide1-phenyl-5-phenyl-3-(p-tolyl)pyrrolidin-2-one derivative6596

Asymmetric Conjugate Additions

Asymmetric conjugate addition reactions are powerful methods for the formation of C-C and C-heteroatom bonds, leading to the creation of chiral compounds with high enantiopurity. Organocatalysts based on the pyrrolidine scaffold have been instrumental in advancing this field. While direct applications of this compound are still emerging, its derivatives have shown promise.

For instance, novel pyrrolidine-based organocatalysts have been synthesized and successfully employed in the asymmetric Michael addition of aldehydes to nitroolefins. These catalysts, which can be conceptually derived from the functionalization of the pyrrolidine ring, create a sterically demanding chiral environment around the active site. This steric hindrance effectively shields one face of the enamine intermediate, leading to high enantioselectivities (up to 85% ee) in the resulting γ-nitroaldehydes. The efficiency of these catalysts underscores the importance of the substituents on the pyrrolidine ring in tuning both reactivity and stereoselectivity.

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventYield (%)dree (%)
1Propanalβ-Nitrostyrene10Toluene8595:582
2Isovaleraldehydeβ-Nitrostyrene10Toluene7890:1085
3Propanal(E)-2-(2-nitrovinyl)furan10Toluene8092:879
4Propanal(E)-1-chloro-4-(2-nitrovinyl)benzene10Toluene8896:484

Other Stereoselective C-C and C-Heteroatom Bond Forming Reactions

The utility of this compound and its derivatives extends beyond aldol and conjugate addition reactions. The inherent chirality and functional handles of this scaffold make it an attractive platform for the development of catalysts for a variety of other stereoselective transformations.

While specific examples directly employing this compound are not yet abundant in the literature for a wide range of C-C and C-heteroatom bond-forming reactions, the principles of organocatalysis suggest its potential. The tertiary amine can activate carbonyl compounds through enamine or iminium ion formation, while the hydroxyl group can act as a hydrogen bond donor, orienting substrates and stabilizing transition states. This dual activation capability is a hallmark of many successful organocatalysts.

For instance, in the realm of C-heteroatom bond formation, chiral pyrrolidine derivatives have been utilized in asymmetric aminations and oxylations of carbonyl compounds. The development of derivatives of this compound for such reactions is a promising area of future research. The strategic placement of substituents on the phenyl ring or the pyrrolidine nitrogen could further modulate the catalyst's activity and selectivity, opening doors to new and efficient stereoselective transformations.

Molecular Interactions and Biological Relevance of R 3 Phenylpyrrolidin 3 Ol Derivatives

Investigation of Molecular Target Engagement and Modulatory Effects

The (R)-3-phenylpyrrolidin-3-ol scaffold serves as a crucial structural motif in the design of molecules that can engage with a variety of biological targets. Its derivatives have been investigated for their ability to bind to receptors, modulate enzyme activity, and influence complex signaling pathways. The three-dimensional structure of the pyrrolidine (B122466) ring allows for precise spatial orientation of substituents, which is critical for specific and high-affinity interactions with proteins.

Derivatives of the 3-phenylpyrrolidine (B1306270) scaffold have demonstrated significant binding affinity for several classes of receptors, including nuclear receptors and central nervous system (CNS) receptors. The nature and position of substituents on both the pyrrolidine ring and the phenyl group are critical in determining the binding affinity and selectivity for a specific target.

One notable example is the development of phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives as potent inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). nih.gov Molecular modeling and X-ray crystallography studies of these compounds revealed key ligand-target interactions within the RORγt ligand-binding domain (LBD). The design of these molecules often involves creating a vector from the pyrrolidine nitrogen that can be modified to interact with specific sites within the receptor's binding pocket. nih.gov For instance, the free NH pyrrolidine (R)-enantiomer of a sulfone derivative was found to be 2.5-fold less potent against RORγt than its cyclopentane (B165970) analogue, highlighting the importance of the heterocyclic core in binding interactions. nih.gov

Beyond nuclear receptors, the 3-phenylpyrrolidin-3-ol (B1266316) framework is also integral to ligands targeting dopamine (B1211576) and serotonin (B10506) receptors. In a study focused on dopamine D3 receptor ligands, a series of 3-(3-hydroxyphenyl)pyrrolidine analogues were synthesized to probe the receptor's binding pocket. nih.gov The design strategy involved extending functionality from the orthosteric binding site toward a secondary binding pocket to enhance affinity and selectivity for the D3 receptor. nih.gov Similarly, 3-pyrrolidine-indole derivatives have been investigated as selective modulators for serotonin 5-HT2 receptors, which are implicated in various mental disorders. nih.gov The interaction with these G-protein coupled receptors often involves specific hydrogen bonds and hydrophobic interactions dictated by the stereochemistry and substituent pattern of the pyrrolidinol core.

The RORγt nuclear receptor has emerged as a significant therapeutic target for autoimmune diseases due to its role in the differentiation of pro-inflammatory T helper 17 (Th17) cells. nih.govnih.gov Derivatives of this compound have been central to the development of RORγt modulators that function through inverse agonism and, more uniquely, allosteric modulation.

Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of RORγt, inverse agonists reduce the constitutive activity of the receptor, thereby suppressing the transcription of target genes like IL-17. nih.govnih.gov A series of phenyl (3-phenylpyrrolidin-3-yl)sulfones were discovered to be potent RORγt inverse agonists through structure-based design. nih.gov These compounds destabilize the active conformation of the receptor, preventing the recruitment of coactivators necessary for gene transcription. mdpi.com

A particularly novel mechanism of RORγt inhibition involves allosteric modulation. Researchers have identified a previously unknown allosteric binding site on the RORγt ligand-binding domain, distinct from the canonical orthosteric pocket where natural ligands bind. nih.govnih.gov Small molecules binding to this allosteric site induce a significant conformational change in the receptor, specifically reorienting a region known as helix 12. nih.gov This reorientation physically blocks the binding of coactivator proteins, effectively antagonizing receptor function. nih.gov While the initial discovery involved indazole-based compounds, this finding opens up new strategies for designing novel classes of RORγt modulators, potentially including derivatives of the versatile pyrrolidine scaffold, to achieve greater selectivity and unique pharmacological profiles. nih.govnih.gov This dual-pocket nature of RORγt makes it a unique target, and bitopic ligands designed to simultaneously engage both the orthosteric and allosteric sites represent an innovative approach to modulation. researchgate.net

The pyrrolidine scaffold is a common feature in the design of enzyme inhibitors for various therapeutic areas. nih.gov Derivatives have shown inhibitory activity against enzymes such as N-acylethanolamine acid amidase (NAAA), cyclooxygenases (COX), and monoamine oxidases (MAO).

For example, a series of pyrrolidine amide derivatives were evaluated as inhibitors of NAAA, an enzyme involved in inflammation and pain signaling. rsc.orgnih.gov Structure-activity relationship studies showed that these compounds could achieve low micromolar potency, inhibiting NAAA through a competitive and reversible mechanism. rsc.org

In the context of inflammation, the inhibitory potential of a synthesized ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate was assessed against COX-1 and COX-2 enzymes. mdpi.com These enzymes are key to the inflammatory cascade, and their inhibition is a common strategy for anti-inflammatory drugs. The tested compound demonstrated significant in vitro inhibition of COX-1, with an IC50 value of 314 µg/mL. mdpi.com

Furthermore, pyridazinobenzylpiperidine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters and are targets for treating neurodegenerative diseases like Parkinson's. researchgate.net Kinetic studies revealed that lead compounds acted as competitive, reversible inhibitors of MAO-B, demonstrating the utility of nitrogen-containing heterocyclic scaffolds in designing enzyme-targeted therapies. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Pyrrolidinols

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For bioactive pyrrolidinols, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties. researchgate.net The molecular diversity and complexity of the pyrrolidine scaffold allow for systematic modifications to probe interactions with biological targets. researchgate.netresearchgate.net

The systematic variation of substituents on the pyrrolidinol core has been a key strategy for developing potent and selective drug candidates. The effects of these substitutions are highly dependent on the specific biological target.

In the development of phenyl (3-phenylpyrrolidin-3-yl)sulfone inverse agonists for RORγt, extensive SAR studies were conducted. nih.gov It was found that introducing a polar set of amides at the N1-position of the pyrrolidine ring and a perfluoroisopropyl group at the para-position of the 3-phenyl ring were critical for achieving high potency and selectivity against other nuclear receptors. nih.gov The exploration of different groups in place of the hexafluoroisopropyl alcohol moiety revealed that even minor changes, such as replacing a CF3 group with a methyl group, could lead to a significant loss of potency. nih.gov Conversely, replacing a hydroxyl group with chloro or fluoro atoms resulted in compounds with potency closer to the parent molecule. nih.gov

The following interactive table summarizes SAR findings for substitutions on a key RORγt inverse agonist scaffold, illustrating the impact of different chemical groups on inhibitory potency.

CompoundR GroupRORγt IC50 (nM)
3 -C(CF₃)₂OH45
16 -C(CF₃)(CH₃)OH270
17 -C(CF₃)(CH₂CH₃)OH110
18 -C(CF₃)₂NH₂>1000
19 -C(CF₃)₂OCH₃430
21 -C(CF₃)₂F140
22 -C(CF₃)₂Cl120

Data sourced from a study on phenyl (3-phenylpyrrolidin-3-yl)sulfone RORγt inverse agonists. nih.gov

Similarly, for NAAA inhibitors based on a pyrrolidine amide structure, SAR data showed that small, lipophilic substituents on the 3-phenyl group were preferable for optimal potency. rsc.org The nature of the linker chain connecting parts of the molecule also significantly influenced activity and selectivity. nih.gov

The three-dimensional nature of the pyrrolidine ring means that the position and stereochemistry of substituents have a profound impact on pharmacological activity. nih.gov The non-planar, "puckered" conformation of the ring can be influenced by substituents, which in turn affects how the molecule fits into a target's binding site. nih.gov

Stereochemistry is often a critical determinant of biological function. For instance, in the development of RORγt inverse agonists, the synthesis specifically targeted the (R)-enantiomer of the 3-phenylpyrrolidin-3-ol core, indicating that this specific stereoisomer provided the optimal geometry for binding to the receptor. nih.gov In other studies, such as those on dopamine D3 receptor ligands, enantiomeric pairs of 3-(3-hydroxyphenyl)pyrrolidine analogues were intentionally prepared to test the chirality preference of the receptor's binding site. nih.gov

The position of substituents is equally important. SAR studies on pyrrolidine pentamine derivatives as enzyme inhibitors showed that modifications at different positions (R1, R4, R5) had varied effects on inhibitory properties. nih.gov The R1 position showed low tolerance to modification, including changes to stereochemistry or the nature of the substituent, demonstrating the essential role of the S-phenyl moiety at this specific location for activity. nih.gov In contrast, the R5 position exhibited a high tolerance to modifications, suggesting it could be a site for introducing groups to fine-tune other properties like solubility without sacrificing potency. nih.gov These findings underscore that both the identity of a substituent and its precise spatial location are crucial for designing effective pyrrolidinol-based therapeutic agents. nih.govnih.gov

Selectivity Profiling against Off-Target Receptors (e.g., PXR, LXRα, LXRβ)

Derivatives of the this compound scaffold, particularly those developed as inhibitors of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt), have been subjected to selectivity profiling to assess their potential for off-target interactions. RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, making it an attractive target for autoimmune diseases. patsnap.comnih.gov However, cross-reactivity with other nuclear receptors, such as the Pregnane X Receptor (PXR) and Liver X Receptors (LXRα and LXRβ), is a critical consideration in drug development due to the potential for unwanted side effects. nih.gov

Structure-based drug design has been instrumental in improving selectivity. For instance, the optimization of a series of benzothiazine and tetrahydroquinoline sulfonamides, which are RORγt inverse agonists, initially showed significant activity against PXR and moderate activity against LXRα. researchgate.net Through structural modifications, researchers were able to eliminate LXRα activity and reduce potency at PXR. researchgate.net Similarly, a phenyl (3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists was developed with good selectivity. researchgate.net

In the development of a clinical candidate, BMS-986251, a tricyclic RORγt inverse agonist, selectivity was a key optimization parameter. nih.gov The compound demonstrated high selectivity not only against other ROR family members (RORα and RORβ) but also against other nuclear receptors, including PXR, LXRα, and LXRβ. nih.gov This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. Some studies have shown that while certain RORγt inhibitors exhibit cross-reactivity, others can be designed to be highly selective. For example, some isoxazole-based RORγt inhibitors showed only weak to no inhibition of PPARγ, another nuclear receptor. acs.org

The following table summarizes the selectivity profile of a representative this compound derivative against various nuclear receptors.

ReceptorIC50 (nM)Selectivity vs. RORγt
RORγt 10 -
PXR>10,000>1000-fold
LXRα>10,000>1000-fold
LXRβ>10,000>1000-fold
RORα50050-fold
RORβ80080-fold

Note: The data presented in this table is illustrative and compiled from various sources to represent a typical selectivity profile for an optimized this compound derivative. Actual values may vary between specific compounds.

Mechanistic Elucidation of Biological Actions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands, such as this compound derivatives, to their protein targets. nih.govmdpi.commdpi.com These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex at an atomic level. researchgate.netresearchgate.net

For RORγt inhibitors, docking studies help to identify key interactions within the ligand-binding pocket (LBP). nih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the ligand's potency and selectivity. nih.gov The ligand-binding pocket of RORγt is relatively large and can accommodate a variety of chemical scaffolds, making computational approaches essential for understanding the specific interactions of different inhibitor series. nih.gov

Molecular dynamics (MD) simulations are then used to study the dynamic behavior of the ligand-protein complex over time. mdpi.com These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.gov For instance, MD simulations can help to understand how an inverse agonist stabilizes a conformation of the receptor that is unfavorable for co-activator binding.

X-ray crystallography provides high-resolution, three-dimensional structures of ligand-protein complexes, offering definitive evidence of the binding mode. researchgate.net Numerous co-crystal structures of RORγt in complex with various inhibitors have been solved, providing invaluable information for structure-based drug design. nih.gov

The analysis of these crystal structures reveals how different chemical moieties of the inhibitors interact with specific amino acid residues in the RORγt LBP. researchgate.net For example, the crystal structure of a bicyclic sulfonamide RORγt inhibitor showed a "U-shaped" conformation where a para-F-phenyl ring engages in pi-stacking interactions with a benzene (B151609) ring of the benzothiazine moiety. researchgate.net This detailed structural information allows for the rational design of new derivatives with improved potency and selectivity. In another example, the co-crystal structure of a compound in RORγt revealed that the sulfonyl group adopted a pseudo-axial orientation. researchgate.net

These crystallographic studies have been crucial in identifying key anchoring points and hotspots within the RORγt LBP, guiding the optimization of lead compounds. kisti.re.kr

The five-membered pyrrolidine ring of this compound is not planar and can adopt a range of non-planar conformations, a phenomenon known as pseudorotation. nih.gov This conformational flexibility is a key determinant of its biological activity, as the specific three-dimensional shape of the molecule dictates how it fits into the binding pocket of a receptor. nih.gov

The pyrrolidine ring typically exists in two predominant puckered conformations, known as Cγ-exo and Cγ-endo. nih.govfigshare.com The substituents on the pyrrolidine ring can significantly influence the preferred pucker. For example, the electronegativity and steric bulk of substituents at the 4-position can favor one pucker over the other. nih.govnih.gov This conformational control is critical for orienting the other substituents on the scaffold in the optimal way for interaction with the target protein. semanticscholar.org

Modulation of Cellular Pathways and Signaling Networks

Derivatives of this compound that act as RORγt inhibitors have a profound impact on immune response pathways, particularly those mediated by Th17 cells. RORγt is the master transcriptional regulator of Th17 cell differentiation. nih.gov By inhibiting RORγt, these compounds can effectively block the development of naïve CD4+ T cells into pro-inflammatory Th17 cells. sci-hub.se

The inhibition of RORγt leads to a downstream reduction in the production of key Th17-associated cytokines, including Interleukin-17 (IL-17A and IL-17F) and Interleukin-22 (IL-22). nih.govfrontiersin.org These cytokines play a central role in the pathogenesis of various autoimmune and inflammatory diseases. nih.govnih.govresearchgate.net IL-17, for example, is a potent pro-inflammatory cytokine that recruits neutrophils and induces the production of other inflammatory mediators. rsc.org IL-22 is also involved in inflammatory processes, particularly in epithelial tissues. jci.org

The ability of RORγt inhibitors to suppress the Th17 pathway has been demonstrated in various in vivo models of autoimmune disease. nih.gov For example, a potent and selective RORγt inverse agonist demonstrated a dose-dependent reduction of IL-17F production in a mouse pharmacodynamic model. nih.gov This modulation of cellular signaling pathways underscores the therapeutic potential of this compound derivatives for the treatment of Th17-mediated diseases. mdpi.comnih.gov

The following table illustrates the effect of a representative RORγt inhibitor on cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs).

CytokineIC50 (nM)
IL-17A 25
IL-17F 30
IL-22 45
IFN-γ>10,000
TNF-α>10,000

Note: The data presented in this table is illustrative and compiled from various sources to represent the typical in vitro activity of a potent this compound-based RORγt inhibitor. Actual values may vary between specific compounds.

Exploration of Potential for Modulating Neurotransmitter Systems

Derivatives of the this compound scaffold have been the subject of extensive research to explore their interactions with various components of neurotransmitter systems. The inherent structural features of the phenylpyrrolidine core make it a versatile template for designing ligands that can target key proteins involved in neuronal signaling, such as receptors and transporters. Modifications to this core structure have led to the development of compounds with significant affinity and selectivity for dopaminergic, serotonergic, and noradrenergic systems.

Interaction with Monoamine Transporters

Monoamine transporters (MATs), including those for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft by facilitating their reuptake into presynaptic neurons. nih.gov The pyrrolidine ring is a key structural feature in many compounds that inhibit these transporters.

Research into α-pyrrolidinopropiophenone (α-PPP) derivatives, which share the pyrrolidine scaffold, has shown that these compounds can inhibit both the human dopamine transporter (hDAT) and the human norepinephrine transporter (hNET), typically in the low micromolar range. researchgate.net Interestingly, while some derivatives like α-PVP act as pure reuptake inhibitors, others such as α-PPP, MDPPP, and 3Br-PPP have been identified as partial releasing agents at hNET. researchgate.net This dual action of blocking reuptake and promoting release highlights the complex ways these derivatives can modulate noradrenergic signaling. researchgate.net

Further studies have identified specific 3-phenylpyrrolidine derivatives with potent activity at the norepinephrine transporter. For example, the compound ABT-200 was found to inhibit the uptake of norepinephrine with an IC50 value of 841 nM. nih.gov This compound also demonstrated potent antagonism of alpha-2 adrenergic receptors, indicating a dual mechanism for enhancing noradrenergic neurotransmission. nih.gov The combination of reuptake inhibition and autoreceptor blockade suggests a potential for a robust increase in synaptic norepinephrine levels. nih.gov

Table 1: Activity of this compound Derivatives at Monoamine Transporters

CompoundTargetActivity TypePotency (IC50)Reference
α-PPP DerivativeshDATInhibitorLow micromolar range researchgate.net
α-PPP DerivativeshNETInhibitorLow micromolar range researchgate.net
α-PPP, MDPPP, 3Br-PPPhNETPartial ReleaserLow micromolar EC50 researchgate.net
ABT-200NETInhibitor841 nM nih.gov

Modulation of Dopamine Receptors

The dopaminergic system, particularly the D2-like receptor family (D2, D3, and D4), is a significant target for therapeutic agents. cuny.edu The D3 receptor, specifically, is concentrated in brain regions associated with reward, motivation, and emotion. nih.gov Derivatives of the 3-phenylpyrrolidin-3-ol scaffold have been investigated as selective ligands for these receptors.

A series of 3-(3-hydroxyphenyl)pyrrolidine analogues were synthesized to probe the binding sites of the D3 receptor. nih.gov By extending functionality from the primary (orthosteric) binding site towards a secondary binding pocket, researchers aimed to enhance both affinity and selectivity for the D3 receptor over the highly homologous D2 receptor. nih.gov The exploration of a homologous series of N-alkyl analogues from N-pentyl to N-decyl was conducted to understand the tolerance of this secondary pocket for size and length. nih.gov Furthermore, the synthesis of enantiomeric pairs confirmed the chirality preference of the binding site for this particular scaffold. nih.gov This line of research has contributed to a better understanding of the structural requirements for achieving D3 receptor selectivity.

Table 2: Dopamine Receptor Binding Affinities of Phenylpyrrolidine Derivatives

Compound ClassTargetGoal of ModificationKey FindingReference
3-(3-hydroxyphenyl)pyrrolidine analoguesDopamine D3 ReceptorEnhance affinity and selectivityN-alkylation and benzamide (B126) linkage explored to probe secondary binding pocket. nih.gov
Enantiomeric 3-(3-hydroxyphenyl)pyrrolidine analoguesDopamine D3 ReceptorDetermine chirality preferenceConfirmed stereospecificity of the orthosteric binding site. nih.gov

Interaction with Serotonin Receptors

The serotonin (5-HT) system is implicated in a wide array of physiological and psychological processes, and its receptors are targets for various therapeutic interventions. uniba.it Research has shown that pyrrolidine-containing structures can serve as potent and selective ligands for specific serotonin receptor subtypes.

One study detailed the design of 3-[2-(pyrrolidin-1-yl)ethyl]indoles as agonists for the human 5-HT1D receptor. nih.gov Initial compounds showed a modest 9-fold selectivity for the 5-HT1D receptor over the closely related 5-HT1B receptor. nih.gov Through systematic structural modifications, such as substituting the pyrrolidine ring with methylbenzylamine groups, researchers developed compounds with nanomolar affinity for the 5-HT1D receptor and a significantly improved selectivity of over 100-fold relative to the 5-HT1B receptor. nih.gov Further optimization of the indole (B1671886) 5-substituent led to oxazolidinone derivatives with up to 163-fold selectivity for the 5-HT1D subtype. nih.gov Functional assays confirmed these compounds as full agonists, demonstrating their ability to effectively activate the receptor. nih.gov This work highlights how targeted chemical modifications of the pyrrolidine scaffold can differentiate between highly similar receptor subtypes. nih.gov

Table 3: Selectivity of Pyrrolidine Derivatives for Serotonin Receptor Subtypes

Compound ClassPrimary TargetSelectivity over 5-HT1BFunctional ActivityReference
3-[2-(pyrrolidin-1-yl)ethyl]indoles (Initial)h5-HT1D9-foldAgonist nih.gov
Methylbenzylamine substituted pyrrolidinesh5-HT1D~100-foldAgonist nih.gov
Oxazolidinone derivatives (24a,b)h5-HT1DUp to 163-foldFull Agonist nih.gov

Advanced Characterization and Computational Analysis of R 3 Phenylpyrrolidin 3 Ol

Spectroscopic Techniques for Structural and Stereochemical Assignment

Spectroscopic analysis is fundamental to the characterization of (R)-3-phenylpyrrolidin-3-ol, offering insights into its atomic composition, bonding arrangement, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques establish the connectivity between them.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine (B122466) ring. The phenyl protons typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The protons on the pyrrolidine ring show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The hydroxyl (-OH) and amine (-NH) protons are often observed as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The phenyl group shows characteristic signals in the aromatic region (δ 125-145 ppm). The carbinol carbon (C-3), being attached to both a phenyl group and a hydroxyl group, appears at a characteristic downfield shift (around δ 75 ppm). The other pyrrolidine carbons (C-2, C-4, and C-5) resonate in the aliphatic region (δ 30-60 ppm).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the assignments of ¹H and ¹³C NMR spectra. COSY spectra reveal the coupling relationships between protons, helping to trace the connectivity within the pyrrolidine ring. HSQC spectra correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the carbon skeleton.

Representative NMR Data for this compound:

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2-H3.20 - 3.40 (m)~55
C4-H2.10 - 2.30 (m)~35
C5-H3.00 - 3.20 (m)~48
Phenyl-H (ortho)7.35 - 7.45 (m)~125
Phenyl-H (meta)7.25 - 7.35 (m)~128
Phenyl-H (para)7.20 - 7.30 (m)~126
OHVariable (broad s)-
NHVariable (broad s)-
C3-~75
C-ipso-~145
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₃NO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its identity with high confidence.

HRMS Data for this compound:

Ion Calculated Exact Mass Observed Mass
[C₁₀H₁₄NO]⁺ ([M+H]⁺)164.1070164.1072
Note: The observed mass is a representative value and may vary slightly between instruments.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is used for the sensitive detection and quantification of the compound in complex mixtures and for structural elucidation through collision-induced dissociation (CID). The fragmentation pattern of the protonated molecule can provide valuable information about the structure of the molecule. Common fragmentation pathways for 3-phenylpyrrolidin-3-ol (B1266316) would likely involve the loss of water (H₂O) from the alcohol group and cleavage of the pyrrolidine ring. libretexts.orgmiamioh.edu

Chiroptical methods are essential for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound.

Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured using a polarimeter. wikipedia.orglibretexts.orgmasterorganicchemistry.comanton-paar.comlibretexts.org A non-zero optical rotation indicates the presence of a non-racemic mixture, and the magnitude of the rotation is proportional to the enantiomeric excess (ee). The sign of the rotation (+ or -) denotes whether the compound is dextrorotatory or levorotatory. wikipedia.orglibretexts.orgmasterorganicchemistry.comanton-paar.comlibretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the stereochemical features of the molecule, particularly in the vicinity of chromophores. The phenyl group in this compound acts as a chromophore, and its interaction with the chiral center gives rise to a characteristic CD spectrum, which can be used to determine the absolute configuration by comparison with theoretical calculations or spectra of related compounds.

Chromatographic Methods for Separation and Enantiomeric Excess Determination

Chromatographic techniques are paramount for the separation of enantiomers and the accurate determination of enantiomeric excess.

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. sigmaaldrich.comresearchgate.netjsmcentral.orgmdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly employed for the resolution of a wide range of chiral compounds, including those with structures similar to 3-phenylpyrrolidin-3-ol. sigmaaldrich.comresearchgate.netjsmcentral.orgmdpi.com The determination of enantiomeric excess is performed by integrating the peak areas of the two enantiomers in the chromatogram.

Typical Chiral HPLC Method for 3-Phenylpyrrolidin-3-ol Enantiomers:

Parameter Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD-H)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) t_R1
Retention Time (S-enantiomer) t_R2
Note: Retention times (t_R1 and t_R2) are dependent on the specific column and conditions used.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. chromatographytoday.comresearchgate.netchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier (e.g., methanol (B129727) or ethanol). The same types of chiral stationary phases used in HPLC are also effective in SFC. The high diffusion rates and low viscosity of supercritical fluids can lead to improved chromatographic efficiency and resolution. chromatographytoday.comresearchgate.netchromatographyonline.com

Illustrative SFC Method for 3-Phenylpyrrolidin-3-ol Enantiomers:

Parameter Condition
Chiral Stationary Phase Immobilized Polysaccharide-based (e.g., Chiralpak® IA)
Mobile Phase CO₂/Methanol (e.g., 85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 220 nm
Retention Time (R-enantiomer) t_R1
Retention Time (S-enantiomer) t_R2
Note: Retention times (t_R1 and t_R2) are dependent on the specific column and conditions used.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the modern chemical and biological sciences, offering insights into molecular structure, properties, and reactivity that can be difficult or impossible to obtain through experimental means alone. For a chiral molecule like this compound, these in silico techniques provide a window into its electronic landscape, conformational dynamics, and potential biological interactions. By leveraging sophisticated computational methodologies, researchers can build a comprehensive, atom-level understanding of this compound, guiding further experimental work and potential applications.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometries, energies, and various electronic properties. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

A typical DFT study on this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule. Following this, a variety of electronic properties can be calculated. Key parameters derived from DFT that shed light on the molecule's reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

The presence of the phenyl ring, the pyrrolidine ring, and the hydroxyl group in this compound all contribute to its electronic properties. The phenyl group, with its delocalized π-electron system, is expected to significantly influence the HOMO and LUMO energies. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group, both having lone pairs of electrons, will also play a crucial role in the molecule's electronic distribution and potential for hydrogen bonding.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating their propensity to act as hydrogen bond acceptors or nucleophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), marking it as a potential hydrogen bond donor.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
ParameterValueDescription
EHOMO-6.2 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.7 eVIndicator of chemical stability and reactivity
Dipole Moment (μ)2.5 DMeasure of the overall polarity of the molecule
Molecular Electrostatic Potential (MEP) Minimum-45 kcal/molLocated near the oxygen and nitrogen atoms, indicating nucleophilic regions
Molecular Electrostatic Potential (MEP) Maximum+35 kcal/molLocated on the hydroxyl hydrogen, indicating an electrophilic/hydrogen bond donor site

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it is a dynamic entity with various parts that can rotate and flex. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a non-planar pyrrolidine ring and a rotatable phenyl group, understanding its conformational landscape is crucial for predicting its interactions with other molecules, such as biological receptors.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational dynamics of this compound in a simulated environment, such as in a solvent like water.

An MD simulation of this compound would reveal the preferred conformations of the pyrrolidine ring, which can adopt various puckered forms (e.g., envelope or twist conformations). It would also show the rotational preferences of the phenyl group relative to the pyrrolidine ring. The simulation would track the fluctuations and transitions between different conformations, providing insights into the molecule's flexibility and the energy barriers between different conformational states.

Furthermore, MD simulations can be used to study the interactions of this compound with its environment. For instance, by simulating the molecule in a box of water molecules, one can analyze the formation and dynamics of hydrogen bonds between the hydroxyl group and the nitrogen atom of the pyrrolidine with surrounding water molecules. This information is vital for understanding its solubility and how it might behave in a biological, aqueous environment. The stability of intramolecular hydrogen bonds, if any, can also be assessed.

Table 2: Key Observables from a Hypothetical Molecular Dynamics Simulation of this compound in Water (Illustrative Data)
ObservableResultSignificance
Pyrrolidine Ring PuckerPredominantly adopts an envelope conformation with the C4 atom out of the plane.Defines the overall shape of the pyrrolidine core.
Phenyl Group Torsion Angle (C2-C3-Cipso-Cortho)Shows a broad distribution with a preference for a non-planar arrangement relative to the pyrrolidine ring.Indicates significant rotational freedom of the phenyl group.
Solvent Accessible Surface Area (SASA)Average of 250 ŲRelates to the molecule's interaction with the solvent.
Radial Distribution Function (g(r)) of water around -OH groupShows a sharp peak at ~1.8 Å for the hydroxyl hydrogen, indicating strong hydrogen bonding with water.Quantifies the local solvent structure and hydrogen bonding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. arabjchem.orgresearchgate.net By identifying the physicochemical properties (descriptors) that are most influential in determining a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules.

To develop a QSAR model for a series of compounds that includes this compound, one would first need a dataset of structurally related molecules with their experimentally measured biological activities (e.g., inhibitory concentrations against a specific enzyme). For each molecule, a set of molecular descriptors would be calculated. These descriptors can be categorized into several types:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity indices, etc.

3D descriptors: Geometrical properties, surface areas, volumes, etc.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges, etc. (often derived from DFT calculations).

Hydrophobic descriptors: LogP (partition coefficient), etc.

Once the descriptors and biological activities are compiled, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build the QSAR model. researchgate.netpsgcas.ac.innih.gov The goal is to create an equation that can accurately predict the biological activity based on the values of the most relevant descriptors.

A hypothetical QSAR study involving this compound and its analogs might reveal that properties such as the hydrophobicity of the phenyl group, the hydrogen bonding capacity of the hydroxyl group, and the steric bulk around the pyrrolidine ring are critical for a particular biological activity. The resulting QSAR model could then be used to virtually screen a library of related compounds to identify new candidates with potentially improved activity, thus prioritizing synthetic efforts.

Table 3: Example of a Hypothetical QSAR Equation and Relevant Descriptors for a Series of Pyrrolidine Analogs
Hypothetical QSAR Model
EquationpIC50 = 0.5 * LogP - 1.2 * HD_Count + 0.8 * TPSA + 2.5
R20.85
Q20.75
DescriptorDescription
pIC50The negative logarithm of the half-maximal inhibitory concentration; the dependent variable (biological activity).
LogPThe logarithm of the octanol-water partition coefficient; a measure of hydrophobicity.
HD_CountThe number of hydrogen bond donors in the molecule.
TPSATopological Polar Surface Area; related to drug transport properties.
R2Coefficient of determination; a measure of the model's goodness of fit.
Q2Cross-validated R2; a measure of the model's predictive ability.

Future Prospects and Emerging Research Frontiers for R 3 Phenylpyrrolidin 3 Ol

Design of Next-Generation Pyrrolidinol Scaffolds with Enhanced Properties

The pyrrolidine (B122466) nucleus is one of the most prevalent five-membered nitrogen heterocycles found in FDA-approved drugs, a testament to its utility. The future design of scaffolds based on (R)-3-phenylpyrrolidin-3-ol will focus on systematic modifications to enhance biological activity, selectivity, and pharmacokinetic properties. Key strategies include:

Stereochemical Diversification: Introducing additional stereocenters on the pyrrolidine ring can finely tune the molecule's three-dimensional shape. This allows for a more precise fit into the binding sites of biological targets, potentially increasing potency and reducing off-target effects. The spatial orientation of substituents is known to be a critical determinant of the biological profile of pyrrolidine-based drug candidates.

Functionalization of Core Moieties: The phenyl ring, the tertiary alcohol, and the secondary amine of the this compound scaffold are prime sites for chemical modification. Substitutions on the phenyl ring can modulate electronic properties and create new interactions with target proteins. The hydroxyl and amine groups can be functionalized to improve aqueous solubility, metabolic stability, or to introduce new hydrogen bonding capabilities, which can significantly enhance drug-like properties.

Bioisosteric Replacement and Scaffold Hopping: Advanced designs will incorporate bioisosteric replacements of the phenyl or hydroxyl groups to improve properties while maintaining or enhancing biological activity. Furthermore, using the pyrrolidinol core to create novel, more complex architectures, such as spirocyclic systems, is an emerging strategy to develop compounds with unique pharmacological profiles, including potential anticancer agents.

Application in Targeted Covalent Inhibitor Design

Targeted Covalent Inhibitors (TCIs) offer distinct advantages over non-covalent counterparts, including enhanced potency, prolonged duration of action, and a reduced risk of acquired resistance. The this compound scaffold is well-suited for the rational design of next-generation TCIs.

The design of a TCI involves two main components: a scaffold that binds non-covalently to the target protein with high affinity (the "linker") and an electrophilic functional group (the "warhead") that forms a permanent covalent bond with a nearby nucleophilic amino acid residue.

The this compound structure can serve as an excellent high-affinity scaffold. A key strategy involves modifying the hydroxyl group or other positions on the ring to incorporate a reactive warhead. This approach allows the chiral scaffold to orient the warhead precisely within the protein's binding site, ensuring high selectivity and minimizing off-target reactions, which have historically been a concern for covalent drugs. The development of pyrrolidine-containing covalent inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, demonstrates the viability of this approach.

Table 1: Common Electrophilic Warheads for TCI Design
Warhead TypeTarget ResidueMechanism
AcrylamideCysteineMichael Addition
NitrileCysteine, SerineReversible Covalent Adduct
ChloroacetylCysteineNucleophilic Substitution
Sulfonyl FluorideSerine, Tyrosine, LysineNucleophilic Substitution
KetoneSerineHemiketal Formation

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Synthesis

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery pipeline from a process of trial and error to one of predictive design. These technologies are particularly applicable to a versatile scaffold like this compound.

De Novo Design and Lead Optimization: AI-driven generative models can design novel molecules from the ground up. By providing algorithms with the this compound core and a set of desired properties (e.g., high target affinity, low toxicity), these models can propose new derivatives that have a high probability of success. ML algorithms can also rapidly screen virtual libraries of thousands of potential derivatives, predicting their biological activities and pharmacokinetic profiles, thereby prioritizing the most promising candidates for synthesis.

Prediction of ADME/Tox Properties: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. AI models, trained on vast datasets of chemical structures and their experimental properties, can accurately predict these characteristics for new this compound derivatives before they are synthesized, saving considerable time and resources.

Synthetic Route Optimization: AI is also being applied to chemical synthesis. Programs utilizing machine learning can analyze the structure of a target molecule and propose the most efficient and cost-effective synthetic pathways based on known chemical reactions, accelerating the creation of novel compounds.

Exploration of New Therapeutic Areas Beyond Immunomodulation

While pyrrolidine scaffolds are known for their role in immunomodulation, derivatives of this compound are showing promise in a range of other therapeutic areas, particularly in treating disorders of the central nervous system (CNS) and managing pain and inflammation.

Neurological and CNS Disorders: Research has demonstrated that certain phenylpyrrolidine derivatives possess significant neuroprotective effects. One study found that a novel derivative showed protective effects against glutamate-induced neurotoxicity and improved cognitive function in an experimental model of ischemic stroke. This opens a promising avenue for developing treatments for neurodegenerative diseases and brain injuries. Furthermore, various pyrrolidine-2,5-dione derivatives have been identified as potent antiseizure agents, suggesting a role in epilepsy treatment. Other 3-pyrrolidine-indole derivatives are being investigated as selective serotonin (B10506) receptor modulators for treating mental health disorders.

Analgesia and Anti-inflammatory Activity: Several studies have highlighted the potential of pyrrolidine derivatives as potent non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. Newly synthesized derivatives have shown significant anti-inflammatory and analgesic effects by targeting enzymes like cyclooxygenase-1 (COX-1) and COX-2. Some pyrrolopyridazinone derivatives containing a pyrrolidine moiety were found to be more active than acetylsalicylic acid in animal models of pain.

Table 2: Emerging Therapeutic Applications of Phenylpyrrolidine Derivatives
Derivative ClassTherapeutic AreaObserved EffectReference
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonateNeurology (Ischemic Stroke)Neuroprotective; improved cognitive function
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dionesNeurology (Epilepsy) & AnalgesiaPotent antiseizure and antinociceptive activity
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateInflammation & AnalgesiaInhibition of COX-1 and COX-2 enzymes
N-aryl(benzyl)piperazinyl(piperidinyl)ethyl}pyrrolo[3,4-d]pyridazinonesAnalgesiaHigher analgesic activity than acetylsalicylic acid
3-Pyrrolidine-indole derivativesCNS DisordersSelective 5-HT2 receptor modulation

Development of Novel Catalytic Systems Based on Pyrrolidinol Chirality

Asymmetric catalysis, which uses chiral catalysts to produce a specific enantiomer of a product, is fundamental to modern chemistry. The rigid, chiral structure of this compound makes it an excellent candidate for development as a novel chiral ligand or organocatalyst.

The field of organocatalysis has been significantly influenced by proline and its derivatives, which are structurally related to pyrrolidinols. These molecules effectively catalyze a wide range of asymmetric transformations, including aldol (B89426) and Michael reactions. Similarly, prolinol derivatives have been successfully used as chiral catalysts in asymmetric C-C bond forming reactions.

Drawing from these precedents, this compound can serve as a backbone for a new generation of catalysts. Its defined stereochemistry can be used to create a chiral environment around a metal center or to directly influence the transition state in an organocatalytic reaction. Chiral pyrrolidine-based ligands have been successfully incorporated into gold(I) and iron(II) complexes to catalyze asymmetric reactions with high enantioselectivity. The development of catalysts derived from this compound could provide new tools for the efficient, enantioselective synthesis of complex molecules for the pharmaceutical and fine chemical industries.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-3-phenylpyrrolidin-3-ol, and how are stereochemical outcomes controlled?

  • Methodology :

  • The synthesis typically involves a [3+2] cycloaddition between a vinyl sulfone and a benzyl-protected methoxyamine derivative under acid catalysis (e.g., TfOH in CH₂Cl₂), followed by chiral separation using supercritical fluid chromatography (SFC) to isolate the R-enantiomer .
  • Enantioselectivity is enhanced via chiral catalysts or auxiliaries, such as Boc-protection and DAST-mediated fluorination, which preserve stereochemical integrity during downstream modifications .

Q. Which analytical techniques are critical for confirming the structure and enantiopurity of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction (e.g., CCDC 1896035) provides definitive structural confirmation .
  • Chiral HPLC or SFC validates enantiomeric purity, while NMR (¹H/¹³C) and mass spectrometry confirm molecular identity .

Q. What are the standard protocols for resolving racemic mixtures of 3-phenylpyrrolidin-3-ol derivatives?

  • Methodology :

  • SFC is preferred for high-throughput chiral resolution due to its efficiency in separating enantiomers with minimal solvent use .
  • Enzymatic resolution or chiral derivatization (e.g., using Boc anhydride) may supplement chromatographic methods .

Advanced Research Questions

Q. How can researchers address selectivity challenges when using this compound as a RORγt inverse agonist in pharmacological studies?

  • Methodology :

  • Introduce sterically bulky groups (e.g., perfluoroisopropyl) to reduce off-target interactions with nuclear receptors like PXR and LXR. This modification improves selectivity while retaining RORγt potency .
  • Validate selectivity via in vitro binding assays against a panel of receptors and crystallographic studies to map ligand-receptor interactions .

Q. What experimental strategies mitigate contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Cross-validate results using orthogonal assays (e.g., IL2/IL23 mouse PD models vs. IL23-induced acanthosis models ) to confirm dose-dependent efficacy .
  • Perform metabolic stability studies (e.g., microsomal assays) to rule out pharmacokinetic variability as a source of inconsistency .

Q. How can synthetic byproducts or degradation products of this compound be identified and minimized?

  • Methodology :

  • Use LC-MS/MS to track impurities during synthesis, particularly after acid-catalyzed steps (e.g., TfOH-mediated cycloaddition) .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress side reactions, such as over-fluorination with DAST .

Methodological Considerations

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound in autoimmune diseases?

  • Methodology :

  • IL23-induced acanthosis mouse models are effective for psoriasis-related studies, with compound efficacy quantified via histopathological scoring and cytokine profiling (e.g., IL-17 reduction) .
  • Pharmacokinetic profiling in rodents (e.g., bioavailability, half-life) ensures translational relevance .

Q. How can computational tools enhance the design of this compound derivatives with improved properties?

  • Methodology :

  • Molecular docking (e.g., using RORγt crystal structures) predicts binding modes and guides substituent optimization .
  • AI-driven synthesis planning (e.g., retrosynthesis algorithms) identifies feasible routes for novel analogs while minimizing synthetic complexity .

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